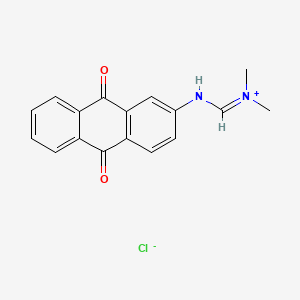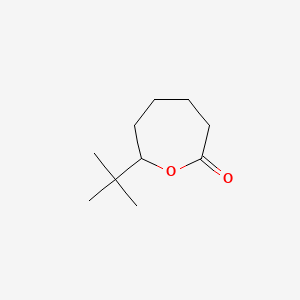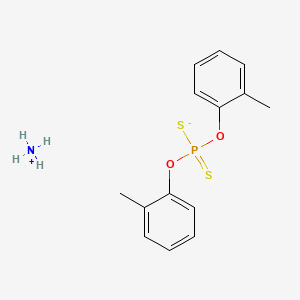
Ammonium O,O-bis(methylphenyl) dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound with the molecular formula C14H18NO2PS2. It is known for its applications in various industrial processes, particularly in mining operations for ore extraction . This compound is also used as a scale inhibitor due to its ability to form complexes with metal ions, preventing the deposition of scale on metal surfaces .
Vorbereitungsmethoden
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions. In biology, it is studied for its potential use in inhibiting the growth of certain microorganisms. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used as a flotation agent in mining operations and as a scale inhibitor in water treatment processes .
Wirkmechanismus
The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its ability to form complexes with metal ions. This complexation prevents the metal ions from participating in reactions that lead to the formation of scale or other unwanted deposits. The molecular targets and pathways involved in this process are primarily related to the interaction between the compound and metal ions .
Vergleich Mit ähnlichen Verbindungen
Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate. These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for the determination of various ions . The uniqueness of this compound lies in its specific applications in mining and water treatment .
Eigenschaften
CAS-Nummer |
58373-83-4 |
|---|---|
Molekularformel |
C14H15O2PS2.H3N C14H18NO2PS2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |
InChI-Schlüssel |
JEQFERRNWXYBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




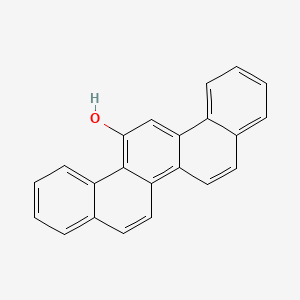
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
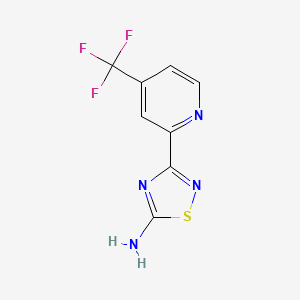

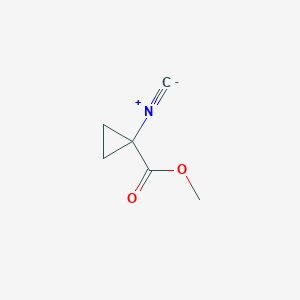


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
